molecular formula C9H10O3 B041392 4-Hydroxy-3,5-dimethylbenzoic acid CAS No. 4919-37-3

4-Hydroxy-3,5-dimethylbenzoic acid

Cat. No.: B041392
CAS No.: 4919-37-3
M. Wt: 166.17 g/mol
InChI Key: OMNHTTWQSSUZHO-UHFFFAOYSA-N
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Description

4-Hydroxy-3,5-dimethylbenzoic acid is an organic compound with the molecular formula C9H10O3. It is a derivative of benzoic acid, characterized by the presence of hydroxyl and methyl groups on the benzene ring. This compound is known for its off-white to light pink crystalline appearance and is soluble in methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-3,5-dimethylbenzoic acid can be synthesized through various methods. One common approach involves the methylation of 4-hydroxybenzoic acid using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, followed by acidification to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of 3,5-dimethylphenol. This process uses oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperature and pressure conditions to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3,5-dimethylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

4-Hydroxy-3,5-dimethylbenzoic acid can be compared with other similar compounds, such as:

Each of these compounds has unique characteristics that make them suitable for specific applications, highlighting the versatility and importance of this compound in various fields of research and industry.

Properties

IUPAC Name

4-hydroxy-3,5-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNHTTWQSSUZHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197704
Record name 4-Hydroxy-3,5-dimethylbenzoic acid
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4919-37-3
Record name 4-Hydroxy-3,5-dimethylbenzoic acid
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Record name 4-Hydroxy-3,5-dimethylbenzoic acid
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Record name 4919-37-3
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Record name 4-Hydroxy-3,5-dimethylbenzoic acid
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Record name Benzoic acid, 4-hydroxy-3,5-dimethyl
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Record name 4-hydroxy-3,5-dimethylbenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different metabolic fates of 4-hydroxy-3,5-dimethylbenzoic acid in Rhodococcus rhodochrous N75 and Pseudomonas sp. strain HH35?

A: The two bacterial strains exhibit distinct metabolic pathways for this compound. Rhodococcus rhodochrous N75 degrades the compound and accumulates 2,6-dimethylhydroquinone as a metabolite. [, ] In contrast, Pseudomonas sp. strain HH35 converts both the acid and 2,6-dimethylhydroquinone into a novel dead-end metabolite identified as 4-acetonyl-4-hydroxy-2-methylbut-2-en-1,4-olide, which exists predominantly in its enol carboxylate form in aqueous solutions. [, ]

Q2: How was the structure of the novel metabolite, 4-acetonyl-4-hydroxy-2-methylbut-2-en-1,4-olide, confirmed?

A: The structure of this dead-end metabolite was elucidated through a combination of techniques, including mass spectrometry, 1H and 13C NMR spectroscopy, and UV spectroscopy. [, ] These analyses provided a comprehensive understanding of its chemical structure and confirmed its identity as a cyclic tautomer of (3-methylmaleyl)acetone.

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